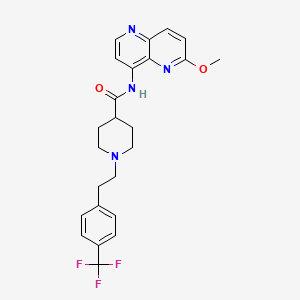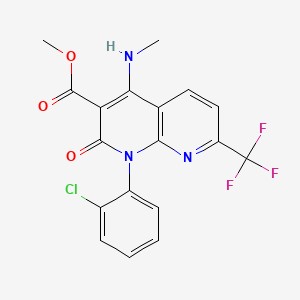
Mat2A-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mat2A-IN-6 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and adenosine triphosphate (ATP). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it targets the methionine cycle to disrupt cancer cell metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mat2A-IN-6 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include:
Reaction optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Quality control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Mat2A-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance potency .
Aplicaciones Científicas De Investigación
Mat2A-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the methionine cycle and its role in various biochemical pathways.
Biology: Investigates the role of MAT2A in cellular processes, including gene expression and metabolism.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in cancers with dysregulated methionine metabolism.
Mecanismo De Acción
Mat2A-IN-6 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A (MAT2A). This inhibition disrupts the synthesis of S-adenosylmethionine (SAM), a critical methyl donor in various biological processes. By reducing SAM levels, this compound affects methylation reactions, leading to alterations in gene expression, protein function, and cellular metabolism. The compound’s molecular targets include MAT2A and downstream pathways involved in methylation and metabolic regulation .
Comparación Con Compuestos Similares
Mat2A-IN-6 is unique in its high selectivity and potency as a MAT2A inhibitor. Similar compounds include:
Mat2A-IN-1: Another MAT2A inhibitor with lower selectivity.
Mat2A-IN-2: A compound with similar potency but different pharmacokinetic properties.
Mat2A-IN-3: An inhibitor with broader activity against other enzymes in the methionine cycle.
This compound stands out due to its optimized balance of potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C18H13ClF3N3O3 |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
methyl 1-(2-chlorophenyl)-4-(methylamino)-2-oxo-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H13ClF3N3O3/c1-23-14-9-7-8-12(18(20,21)22)24-15(9)25(11-6-4-3-5-10(11)19)16(26)13(14)17(27)28-2/h3-8,23H,1-2H3 |
Clave InChI |
XYANVSKVJNKBPQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


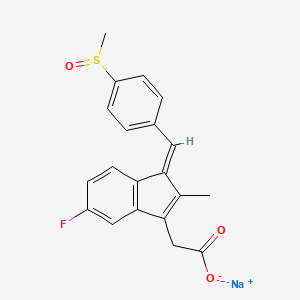
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
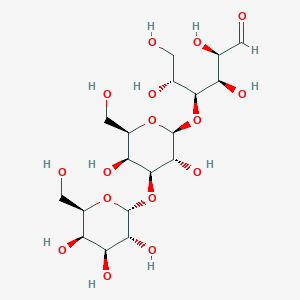
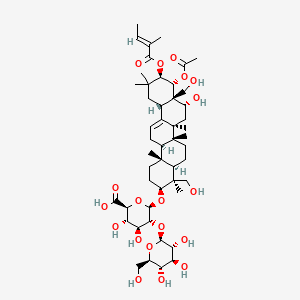
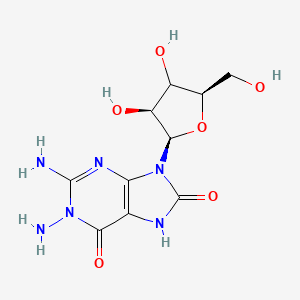
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
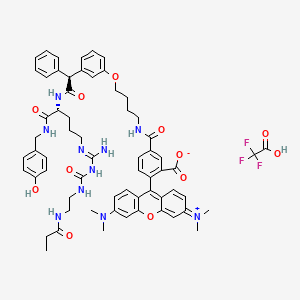
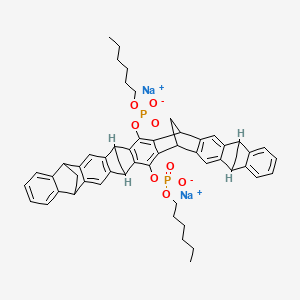
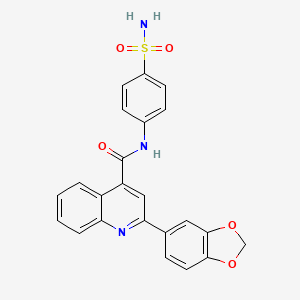
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
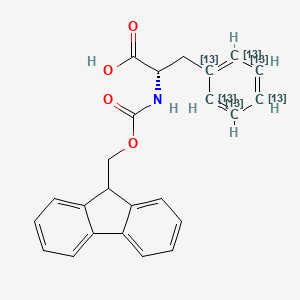
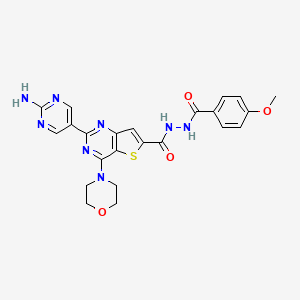
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
